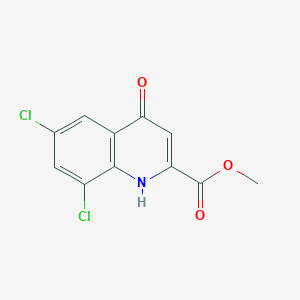

Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6,8-dichloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHBMGYRXSTKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674560 | |

| Record name | Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-55-6 | |

| Record name | Methyl 6,8-dichloro-1,4-dihydro-4-oxo-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This compound holds significant potential as a building block in the development of novel pharmaceuticals, particularly in the realms of anticancer and antimalarial research. This document outlines a proposed synthetic pathway based on the well-established Gould-Jacobs reaction, details the necessary experimental protocols, and discusses the analytical techniques essential for its characterization. While specific experimental data for this exact molecule is not widely published, this guide provides expected spectroscopic characteristics based on analogous compounds, offering a robust framework for its synthesis and identification.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for the design of new therapeutic agents. The title compound, this compound, incorporates several key features: a 4-oxo-1,4-dihydroquinoline core, two chlorine atoms at positions 6 and 8, and a methyl carboxylate group at position 2. These features are anticipated to modulate the molecule's biological activity and provide a handle for further chemical modifications.

Proposed Synthesis: The Gould-Jacobs Reaction Pathway

The most logical and established method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[3] This versatile reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.

The proposed synthesis of this compound would commence with the reaction of 2,4-dichloroaniline with dimethyl acetylenedicarboxylate (DMAD). This initial step forms an enamine intermediate, which then undergoes a thermally induced intramolecular cyclization to yield the desired quinoline core.

Caption: Proposed Gould-Jacobs reaction pathway for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for similar quinoline syntheses and should be optimized for the specific substrates.

Step 1: Synthesis of the Enamine Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dichloroaniline (1.0 eq) and dimethyl acetylenedicarboxylate (1.1 eq).

-

The reaction can be performed neat or in a suitable high-boiling solvent such as diphenyl ether.

-

Heat the mixture at 100-120 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The enamine intermediate may crystallize upon cooling or can be used directly in the next step.

Step 2: Thermal Cyclization to this compound

-

Heat the crude enamine intermediate in a high-boiling solvent (e.g., diphenyl ether) to 240-260 °C.

-

Maintain this temperature for 1-2 hours to facilitate the intramolecular cyclization.

-

Monitor the disappearance of the enamine intermediate by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is expected to precipitate from the solvent.

-

Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization of this compound

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₇Cl₂NO₃[4][5] |

| Molecular Weight | 272.08 g/mol [4][5] |

| Appearance | White to off-white solid |

| Melting Point | >250 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

Spectroscopic Analysis

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, the N-H proton, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carbonyl groups.

-

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

-

~12.0-13.0 (s, 1H): N-H proton of the dihydroquinoline ring.

-

~8.0-8.2 (d, 1H): Aromatic proton at C5 or C7.

-

~7.7-7.9 (d, 1H): Aromatic proton at C5 or C7.

-

~7.5 (s, 1H): Vinyl proton at C3.

-

~3.9 (s, 3H): Methyl ester (COOCH₃) protons.

-

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

-

~175-180: C4 (C=O).

-

~165: C2-COO (ester carbonyl).

-

~140-150: Quaternary carbons of the quinoline ring (C8a, C4a).

-

~120-135: Aromatic and vinyl carbons (C5, C6, C7, C8, C3).

-

~110-120: C2.

-

~53: Methyl ester carbon (-OCH₃).

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Expected Characteristic Peaks (cm⁻¹):

-

3200-3400 (br): N-H stretching vibration.

-

~1730-1750: C=O stretching of the methyl ester.

-

~1650-1670: C=O stretching of the 4-oxo group.

-

~1600, 1550, 1480: C=C stretching vibrations of the aromatic and quinoline rings.

-

~800-900: C-Cl stretching vibrations.

-

4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Expected m/z:

-

[M+H]⁺: 272.9824 (calculated for C₁₁H₈Cl₂NO₃)

-

The isotopic pattern characteristic of two chlorine atoms should be observed.

-

Potential Applications and Future Directions

Given the established biological activities of the quinoline scaffold, this compound represents a valuable starting point for the development of new therapeutic agents. The dichloro substitution pattern, in particular, has been associated with potent anticancer and antimalarial activities in related quinoline derivatives.[6] The methyl ester at the 2-position provides a convenient handle for further synthetic modifications, such as amidation to generate a library of carboxamide derivatives, which have also shown promising biological profiles.[4]

Future research should focus on the optimization of the proposed synthesis and the thorough characterization of the title compound to confirm its structure and purity. Subsequently, the biological evaluation of this molecule and its derivatives against a panel of cancer cell lines and malarial parasites would be a logical next step to explore its therapeutic potential.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By leveraging the robust Gould-Jacobs reaction, a plausible and efficient synthetic route is proposed. The detailed discussion of characterization techniques and expected analytical data will aid researchers in the unambiguous identification of this promising molecule. The strategic design of this compound, incorporating key pharmacophoric elements, positions it as a valuable building block for the discovery of novel quinoline-based therapeutics.

References

- Supporting Information - The Royal Society of Chemistry. (URL not available)

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC - NIH. [Link]

- This compound | C11H7Cl2NO3 | ChemSpider. (URL not available)

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

-

2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3- | CID 4132142 - PubChem. [Link]

- US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google P

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. [Link]

-

Biological activities of quinoline derivatives - PubMed. [Link]

-

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (C11H8ClNO3) - PubChemLite. [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - NIH. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS 1065074-55-6 | this compound - Synblock [synblock.com]

- 6. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a halogenated quinolone derivative. The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. Consequently, the unambiguous structural elucidation and purity assessment of its derivatives are paramount in research and drug development. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the underlying principles, experimental considerations, and in-depth interpretation of the spectral features that collectively confirm the molecular structure of the title compound.

Molecular Structure and Analytical Rationale

The structural integrity of a synthetic compound is the foundation of its chemical and biological evaluation. For complex heterocyclic systems like this compound (CAS No. 1065074-55-6, Formula: C₁₁H₇Cl₂NO₃, Mol. Weight: 272.08 g/mol ), a multi-technique spectroscopic approach is not merely confirmatory but essential for a definitive structural assignment.[1] This guide synthesizes data from analogous structures and first principles to build a complete analytical profile.

The analytical workflow is designed as a self-validating system. Each technique provides orthogonal data that, when combined, builds a high-confidence structural model.

Proton (¹H) NMR Spectroscopy

Principle & Causality: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of a proton is governed by the local electron density; electron-withdrawing groups (like halogens or carbonyls) decrease this density, "deshielding" the nucleus and shifting its resonance to a higher frequency (downfield). Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets, providing critical connectivity information.

Experimental Protocol (Standard):

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2][3]

Data Interpretation & Expected Spectrum: Based on the structure, we can predict the key resonances. The use of DMSO-d₆ is often preferred for quinolones to ensure solubility and observe the exchangeable N-H proton.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | In-Depth Rationale |

|---|---|---|---|---|

| ~12.5 | br s | - | 1H, N-H | The acidic proton on the pyridinone nitrogen is highly deshielded due to resonance and intramolecular hydrogen bonding with the C4-keto oxygen. Its broadness is characteristic of an exchangeable proton. |

| ~8.10 | d | ~2.0 | 1H, H-5 | This aromatic proton is deshielded by the C4-carbonyl group. It appears as a doublet due to meta-coupling with H-7 across the chlorine atom at C-6. |

| ~7.90 | d | ~2.0 | 1H, H-7 | This proton is ortho to one chlorine (C-8) and para to another (C-6), leading to significant deshielding. It shows meta-coupling to H-5. |

| ~7.00 | s | - | 1H, H-3 | This vinylic proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent ester and the quinolone ring system. |

| ~3.90 | s | - | 3H, -OCH₃ | The methyl protons of the ester group are in a predictable, shielded environment, appearing as a sharp singlet. |

Carbon-13 (¹³C) NMR Spectroscopy

Principle & Causality: ¹³C NMR provides information on the carbon framework of a molecule. Like ¹H NMR, chemical shifts are dictated by the electronic environment. Carbons in electron-poor environments (e.g., carbonyls, carbons bonded to halogens) resonate downfield. As the natural abundance of ¹³C is low (~1.1%), ¹H-¹³C coupling is typically not observed in standard proton-decoupled spectra.

Experimental Protocol (Standard):

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire the spectrum on a 100 MHz (or higher) spectrometer with proton decoupling.

-

A larger number of scans is typically required due to the low sensitivity of the ¹³C nucleus.

Data Interpretation & Expected Spectrum: The molecule has 11 unique carbon atoms, and all should be visible in the spectrum.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | In-Depth Rationale |

|---|---|---|

| ~176.0 | C-4 (C=O) | The keto-carbonyl carbon is highly deshielded and appears at a characteristic low-field position. |

| ~164.0 | Ester (C=O) | The ester carbonyl is also significantly deshielded, typically appearing slightly upfield from a ketone. |

| ~145.0 | C-8a | A quaternary carbon at the ring junction, its shift is influenced by the adjacent nitrogen and chlorine-bearing carbon. |

| ~138.0 | C-4a | The second quaternary carbon at the ring junction, adjacent to the carbonyl group. |

| ~134.0 | C-6 | This carbon is directly attached to a chlorine atom, causing a significant downfield shift due to the inductive effect. |

| ~128.0 | C-8 | Also attached to a chlorine atom, this carbon is similarly deshielded. |

| ~126.0 | C-5 | An aromatic methine carbon, its shift is influenced by the surrounding ring system and substituents. |

| ~124.0 | C-7 | The second aromatic methine carbon. |

| ~115.0 | C-2 | The vinylic carbon attached to the ester group and nitrogen. |

| ~110.0 | C-3 | The vinylic methine carbon, appearing further upfield than the other sp² carbons. |

| ~53.0 | -OCH₃ | The aliphatic methyl carbon of the ester appears in a predictable upfield region. |

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is specific to the type of chemical bond and the functional group it resides in. This makes IR an excellent tool for identifying the presence or absence of key functional groups.

Experimental Protocol (Standard):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the 4000-400 cm⁻¹ range.[2][3]

Data Interpretation & Expected Spectrum: The IR spectrum provides direct evidence for the key functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | In-Depth Rationale |

|---|---|---|---|

| 3400-3200 (broad) | N-H Stretch | Amide/Pyridinone | The broadness is due to hydrogen bonding of the N-H group in the solid state. |

| ~3100-3000 | C-H Stretch | Aromatic/Vinylic | Characteristic stretching vibrations for sp² C-H bonds. |

| ~2960 | C-H Stretch | Aliphatic (Methyl) | Stretching vibration for the sp³ C-H bonds of the methyl ester. |

| ~1730 | C=O Stretch | Ester | A strong, sharp absorption characteristic of an α,β-unsaturated ester carbonyl. This is a key diagnostic peak. |

| ~1660 | C=O Stretch | Ketone (Amide I) | The C4-keto group has significant amide character due to the adjacent nitrogen. This strong band is typical for 4-quinolone systems.[4] |

| 1620-1550 | C=C/C=N Stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the quinoline ring system. |

| ~1250 | C-O Stretch | Ester | The asymmetric C-O-C stretching of the ester group. |

| Below 850 | C-Cl Stretch | Aryl Halide | Carbon-chlorine stretching vibrations typically appear in the fingerprint region and confirm the presence of halogenation. |

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition. Tandem MS (MS/MS) involves fragmenting the molecular ion to provide structural information.

Experimental Protocol (Standard):

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the solution into the ESI source.

-

Acquire data in positive ion mode.

-

Perform MS/MS analysis on the isolated parent ion to observe fragmentation.[5][6]

Data Interpretation & Expected Spectrum: The mass spectrum provides the molecular weight and, crucially, reveals the presence of the two chlorine atoms through a distinct isotopic pattern.

-

Molecular Ion ([M+H]⁺): The calculated monoisotopic mass is 271.9803 Da. The protonated ion [M+H]⁺ is expected at m/z 272.9876 .

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks:

-

[M+H]⁺: (both ³⁵Cl) - Highest abundance (base peak in the cluster).

-

[M+2+H]⁺: (one ³⁵Cl, one ³⁷Cl) - ~66% of the [M+H]⁺ intensity.

-

[M+4+H]⁺: (both ³⁷Cl) - ~10% of the [M+H]⁺ intensity. This 9:6:1 (approximate) ratio is an unambiguous indicator of a dichloro-substituted compound.

-

Table 4: Predicted Key Mass Fragments (ESI+)

| m/z (³⁵Cl₂) | Proposed Loss | Fragment Structure |

|---|---|---|

| 273 | [M+H]⁺ | Protonated parent molecule |

| 242 | -OCH₃ | Loss of the methoxy radical from the ester. |

| 214 | -COOCH₃ | Loss of the entire methyl carboxylate radical. |

| 214 | -OCH₃, -CO | Sequential loss of the methoxy radical and carbon monoxide. |

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating analytical package for the structural confirmation of this compound. ¹H and ¹³C NMR establish the complete carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups, including the distinct ester and keto-amide carbonyls. Finally, high-resolution mass spectrometry validates the elemental composition and unequivocally demonstrates the presence of two chlorine atoms through its characteristic isotopic signature. This integrated dataset is essential for ensuring material quality and serves as a foundational reference for researchers in synthetic and medicinal chemistry.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Li, Y., et al. (2024).

- Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- Shenderovich, I. G., et al. (2006). The betainelike structure and infrared spectra of drugs of the fluoroquinolone group.

- Yashin, Y. I., et al. (2002). Infrared spectra and the structure of drugs of the fluoroquinolone group.

- Singh, R., et al. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences.

- Singh, R., et al. (n.d.). Synthesis and spectral characterization of fluoroquinolone-ofloxacin.

- Synblock. (n.d.). This compound.

- Rojas-Guevara, J. A., et al. (2023).

Sources

- 1. CAS 1065074-55-6 | this compound - Synblock [synblock.com]

- 2. ajabs.org [ajabs.org]

- 3. chemistryjournal.in [chemistryjournal.in]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1H NMR and 13C NMR analysis of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Introduction

This compound (CAS No: 1065074-55-6) is a member of the quinolone class of heterocyclic compounds.[1] Quinolone scaffolds are of significant interest to the pharmaceutical and drug development sectors due to their presence in a wide array of biologically active molecules. The precise substitution pattern on the quinolone ring system is a critical determinant of a compound's pharmacological activity, making unambiguous structural verification an essential step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structure elucidation of such organic molecules. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this specific dichloro-quinolone derivative. It moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to structural confirmation.

Section 1: The Molecular and Electronic Framework

To accurately interpret the NMR spectra of this compound, one must first understand its molecular structure and the electronic influence of its constituent functional groups. The quinolone core is substituted with three key electron-withdrawing groups (EWGs): two chloro atoms at positions 6 and 8, and a carbonyl group at position 4. These groups, along with the inherent electron-withdrawing nature of the ring nitrogen, significantly deshield the nuclei within the molecule, causing their corresponding signals to appear at higher chemical shifts (downfield) in the NMR spectrum.

The methyl carboxylate group at the 2-position and the N-H proton at the 1-position further contribute to the unique electronic environment of the molecule. The IUPAC numbering for the quinolone ring system, which is critical for assignment, is shown below.

Caption: High-level workflow for NMR analysis.

Protocol for NMR Sample Preparation

The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality. [2]

-

Weighing: Accurately weigh approximately 15 mg of this compound.

-

Causality: This amount provides sufficient concentration for a strong signal in both ¹H and ¹³C NMR experiments without causing issues with solubility or line broadening that can occur in overly concentrated samples. [3]2. Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules. The use of a deuterated solvent is essential to avoid a large, obscuring solvent signal in the ¹H NMR spectrum and to provide the deuterium signal required for the spectrometer's field-frequency lock. [4]3. Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

-

Filtration and Transfer: Draw the solution into a clean glass Pasteur pipette containing a small plug of cotton or glass wool at its tip. Transfer the filtered solution into a high-quality, clean 5 mm NMR tube.

-

Trustworthiness: This filtration step removes any suspended microparticulates that can severely disrupt the magnetic field homogeneity, leading to poor peak shape (shimming) and inaccurate data. [3]5. Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Protocol for NMR Data Acquisition

These parameters are starting points for a typical high-field NMR spectrometer (e.g., 400-500 MHz).

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the DMSO-d₆ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is crucial for quantitative measurements. [5] * Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~220-240 ppm, centered around 110-120 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512 to 2048 scans, as the ¹³C nucleus is much less sensitive than ¹H. [6]

-

Protocol for NMR Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate an interpretable spectrum. [7][8]

-

Apodization (Window Function): Apply an exponential multiplication function to the FID.

-

Causality: This enhances the signal-to-noise ratio at the cost of a slight broadening of the peaks.

-

-

Fourier Transform (FT): Perform a Fourier transform on the apodized FID.

-

Causality: This fundamental step converts the time-domain signal (FID) into the frequency-domain spectrum (peaks vs. chemical shift). [9]3. Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).

-

Trustworthiness: Accurate phasing is critical for correct peak integration and interpretation. [10]4. Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

-

Trustworthiness: A flat baseline ensures that peak integrals are accurate and small peaks are not obscured. [11]5. Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak should be set to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR. [12]

-

Section 4: A Guide to Spectral Interpretation

With a properly processed spectrum in hand, the final step is the assignment of each signal to a specific nucleus in the molecule. This process is a logical deduction based on chemical shift, multiplicity (for ¹H), and integration (for ¹H).

-

¹H NMR Spectrum Analysis:

-

Identify the Solvent and Standard: Locate the residual DMSO peak at 2.50 ppm.

-

Locate Key Singlets: Identify the broad singlet far downfield (~12 ppm) corresponding to the N-H proton and the sharp singlets for the -OCH₃ (~3.9 ppm) and H3 (~6.6 ppm) protons. Their integration should be 1H, 3H, and 1H, respectively.

-

Analyze the Aromatic Region: Look for the two remaining signals between 7.8 and 8.2 ppm. These are H5 and H7. Both should appear as doublets with a small coupling constant (J-value) of approximately 2-3 Hz, which is characteristic of a four-bond meta-coupling in aromatic systems. This pattern confirms their 1,3-relationship on the benzene portion of the quinolone ring.

-

-

¹³C NMR Spectrum Analysis:

-

Identify Carbonyls: The two signals furthest downfield (~165-180 ppm) will correspond to the two carbonyl carbons (C4 and the ester C=O).

-

Identify Aromatic Carbons: The region between ~110-150 ppm will contain the signals for the 9 carbons of the quinolone ring system. Quaternary carbons (those without attached protons) will typically have weaker signals.

-

Identify the Methyl Carbon: The signal furthest upfield (~53 ppm) will be the methyl ester carbon.

-

Confirm with 2D NMR: For unambiguous assignment, especially in the crowded aromatic region, 2D NMR experiments are invaluable. * HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This would definitively link the ¹H signals for H3, H5, H7, and -OCH₃ to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. For example, the -OCH₃ protons should show a correlation to the ester carbonyl carbon, and the H5 proton should show correlations to C4, C4a, and C7, confirming the connectivity of the molecular fragments.

-

-

Conclusion

The comprehensive NMR analysis of this compound is a systematic process that integrates theoretical knowledge with rigorous experimental practice. By understanding the electronic influences of the substituents on the quinolone core, one can predict the spectral features with high accuracy. Following a self-validating workflow for sample preparation, data acquisition, and processing ensures the generation of high-fidelity data. Finally, a logical interpretation of the 1D spectra, ideally confirmed with 2D correlation experiments, allows for the unambiguous structural verification of the molecule. This detailed approach provides researchers and drug development professionals with the confidence required to advance their scientific programs.

References

-

Title: NMR Data Processing Source: Wiley Online Library URL: [Link]

-

Title: NMR Data Processing Source: Wiley-VCH URL: [Link]

-

Title: NMR data handling and (pre-)processing Source: The MetaRbolomics book URL: [Link]

-

Title: N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic Resonance Spectra of 2 Source: Spectrochimica Acta Part A: Molecular Spectroscopy URL: [Link]

-

Title: Acquiring 1 H and 13 C Spectra Source: Royal Society of Chemistry URL: [Link]

-

Title: Small molecule NMR sample preparation Source: University of Illinois Urbana-Champaign URL: [Link]

-

Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]

-

Title: NMR Data Processing Source: ResearchGate URL: [Link]

-

Title: Sample Preparation Source: Michigan State University Max T. Rogers NMR Facility URL: [Link]

-

Title: NMR Sample Preparation Guide Source: Scribd URL: [Link]

-

Title: N.M.R. Spectral Studies of Some Quinolone Derivatives, Part IV. The Unique Effect of the 8-Substituent Source: Organic Magnetic Resonance URL: [Link]

-

Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati Source: Trade Science Inc. URL: [Link]

-

Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

-

Title: State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide Source: National Institutes of Health (NIH) URL: [Link]

-

Title: General Experimental Source: Supporting Information Document URL: [Link]

Sources

- 1. CAS 1065074-55-6 | this compound - Synblock [synblock.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 10. Wiley-VCH - NMR Data Processing [wiley-vch.de]

- 11. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 12. thno.org [thno.org]

A Senior Application Scientist's Guide to the X-ray Crystallography of Dichlorinated Quinoline Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The 'Why' of Structure in Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with activities spanning from antimalarial to anticancer.[1][2] The strategic addition of chlorine atoms to this scaffold profoundly influences its physicochemical properties—lipophilicity, metabolic stability, and target-binding affinity—making dichlorinated quinoline carboxylates a focal point in rational drug design.[3][4] However, to truly harness and engineer their potential, we must visualize their three-dimensional architecture at the atomic level.

This is where single-crystal X-ray crystallography becomes an indispensable tool. It is the gold standard for unambiguously determining molecular structure, providing the precise coordinates of atoms in space.[5] This guide moves beyond a simple recitation of protocols. As scientists, we know that the 'how' is meaningless without the 'why'. Herein, we will explore the causal links behind experimental choices, the logic of the crystallographic workflow, and the critical interpretation of the structural data for this specific class of halogenated compounds.

The Crystallographic Workflow: A Logical Progression

Determining the crystal structure of a dichlorinated quinoline carboxylate is a multi-stage process, beginning with a pure compound and ending with a validated 3D model. Each step is a critical link in a chain; a failure in one compromises the entire endeavor.

Caption: High-level workflow from compound synthesis to final structural analysis and deposition.

The Crucial First Step: Growing the Perfect Crystal

The entire experiment hinges on obtaining a single, well-ordered crystal of high quality. For dichlorinated quinoline carboxylates, this can be a significant bottleneck. The planar, relatively rigid nature of the quinoline core can promote π-stacking, but the dichloro-substituents introduce electronic and steric factors that complicate packing. Halogen atoms, particularly chlorine, can participate in a range of intermolecular interactions, including desirable halogen bonds and less predictable van der Waals contacts.[6][7]

Causality in Solvent Selection

The goal of crystallization is to guide molecules from a disordered state in solution to an ordered, crystalline lattice by slowly reaching a state of supersaturation.[8] The choice of solvent is therefore paramount. A good solvent will dissolve the compound when hot but not when cold. For halogenated aromatics, a multi-solvent system is often the most effective approach.

Field-Proven Insight: We often start with a ternary system, for example, Dichloromethane/Ethyl Acetate/Hexane.

-

Dichloromethane (DCM): A good initial solvent to fully dissolve the compound. Its high volatility helps in rapid concentration.

-

Ethyl Acetate: A more polar, less volatile co-solvent that can modulate solubility and participate in hydrogen bonding with the carboxylate group.

-

Hexane: A non-polar anti-solvent. Its slow introduction (often via vapor diffusion) gradually decreases the overall solubility of the compound, gently pushing it towards crystallization rather than amorphous precipitation.

Step-by-Step Protocol: Vapor Diffusion Crystallization

This technique is a workhorse for small organic molecules because it provides a slow, controlled approach to supersaturation.

-

Preparation: Dissolve 2-5 mg of the highly purified dichlorinated quinoline carboxylate in a minimal amount (0.2-0.5 mL) of a suitable solvent or solvent mixture (e.g., DCM/Ethyl Acetate) in a small, narrow vial (e.g., a 4mm NMR tube or a 1-dram vial).

-

Setup: Place this small vial inside a larger, sealable jar or beaker. Add 2-5 mL of a more volatile anti-solvent (e.g., Hexane or Pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

-

Sealing: Seal the outer jar tightly. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.

-

Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks. Avoid vibrations.

-

Monitoring: Periodically inspect the vial for the formation of small, clear crystals with well-defined facets.

From Crystal to Computer: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded on a detector.[9]

The Experiment: Data Collection Strategy

The crystal is rotated in the X-ray beam to collect a complete dataset, sampling the entire volume of diffraction.[9]

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This is critical because it minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.

-

X-ray Source: The choice between a home source (e.g., Cu or Mo Kα) and a synchrotron depends on crystal size and quality. Synchrotron radiation is intensely bright and is essential for very small or weakly diffracting crystals.

-

Exposure Time & Frames: The strategy aims to maximize the signal-to-noise ratio for weak reflections without overloading the detector on strong reflections. Modern diffractometers and software can automate this optimization.

Data Processing: Unveiling the Raw Intensities

The raw images from the detector are computationally processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.[10] This involves several key steps:

-

Indexing: Determining the unit cell dimensions and crystal lattice symmetry from the positions of the diffraction spots.

-

Integration: Measuring the intensity of each diffraction spot.[11]

-

Scaling and Merging: Placing all data on a common scale and merging symmetry-equivalent reflections. The agreement between these equivalent reflections is a powerful internal validation of data quality, often reported as the R-merge value.

Solving the Puzzle: Structure Solution and Refinement

The processed data gives us the intensities of the diffracted waves, but we lose the phase information. Determining the phases is known as the "phase problem," and for small molecules, it is typically solved using direct methods.[12]

Caption: The iterative cycle of structure refinement and validation.

Once an initial model is built, it is refined against the experimental data using least-squares methods.[13] The goal is to minimize the difference between the observed structure factor amplitudes (|F_obs|) derived from the data and the calculated amplitudes (|F_calc|) from the model. The quality of the final model is assessed by several metrics, most notably the R-factor (R1). An R1 value below 5% for high-quality small-molecule data indicates an excellent fit between the model and the experimental data.

Interpreting the Structure: A Case Study

Let's consider a hypothetical example, ethyl 2,4-dichloroquinoline-3-carboxylate, based on published data.[14][15] After successful structure determination, the crystallographic information is summarized in a standard table.

| Parameter | Value | Significance |

| Empirical Formula | C12H9Cl2NO2 | Confirms the chemical identity of the crystallized compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P21/c | Defines the specific symmetry operations within the unit cell.[16] |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The dimensions of the fundamental repeating block of the crystal. |

| Volume (ų) | V | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Resolution (Å) | 0.83 | A measure of the level of detail in the electron density map. Lower numbers are better. |

| Final R1 [I>2σ(I)] | 0.045 | The residual factor indicating the agreement between the model and data (4.5%). Excellent for publication. |

| wR2 (all data) | 0.125 | A weighted R-factor calculated on all data. |

| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good model and correct weighting scheme. |

Key Structural Insights

The true value of the structure lies in the analysis of its geometric and intermolecular features.

-

Molecular Conformation: In the known structure of ethyl 2,4-dichloroquinoline-3-carboxylate, the carboxylate group is nearly perpendicular to the quinoline ring, with a dihedral angle of 87.06 (19)°.[14][15] This conformation minimizes steric hindrance and has significant implications for how the molecule can fit into a protein's active site.

-

Intermolecular Interactions: While strong hydrogen bonds may be absent, the crystal packing is stabilized by a network of weaker interactions. In dichlorinated systems, halogen bonding (C-Cl···O or C-Cl···N) and π-π stacking are critical to observe.[17][18] For example, C—H···O interactions can link molecules into chains.[14] The presence and geometry of these interactions provide a blueprint for designing derivatives with improved solid-state properties or enhanced binding affinity.

Conclusion: Structure as the Bedrock of Design

X-ray crystallography of dichlorinated quinoline carboxylates is a rigorous but rewarding process. It provides the ultimate proof of molecular structure and offers unparalleled insight into the subtle conformational and intermolecular forces that govern molecular recognition and material properties. The detailed three-dimensional model obtained is not an endpoint but a starting point—a foundational piece of data that enables more intelligent, structure-based drug design and the development of novel therapeutic agents.

References

-

El-Emam, A. A., et al. (2016). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1470–1472. Available at: [Link]

-

Benbouzid, F., et al. (2022). Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid: X-Ray Single Crystal Structure... Paper Archives. Available at: [Link]

-

Read, R. J., & McCoy, A. J. (2016). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 72(Pt 1), 13–24. Available at: [Link]

-

Gour, H. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. Available at: [Link]

-

Wikipedia contributors. (2023). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Gilday, L. C., et al. (2015). The Halogen Bond. Chemical Reviews, 115(15), 7118–7195. Available at: [Link]

-

Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. Available at: [Link]

-

Kumar, R., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1851. Available at: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2150. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available at: [Link]

-

Zajac, M., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Central Science, 4(8), 998-1005. Available at: [Link]

-

Wang, W., et al. (2015). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. RSC Advances, 5(92), 75291-75309. Available at: [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

-

Gorelik, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 5), 558-566. Available at: [Link]

-

Thomas, S. P., et al. (2011). Halogen Bonding in 2,5-Dichloro-1,4-benzoquinone: Insights from Experimental and Theoretical Charge Density Analysis. The Journal of Physical Chemistry A, 115(18), 4695-4704. Available at: [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

-

Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 249-265. Available at: [Link]

-

ResearchGate. (2021). A beginner's guide to X-ray data processing. Available at: [Link]

-

ResearchGate. (n.d.). The crystal structures of (a) 1,4-dichlorobenzene (14dClB) and (b).... Available at: [Link]

-

California State University, Dominguez Hills. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19365. Available at: [Link]

-

Kaur, M., et al. (2011). Quinoline: A versatile heterocyclic. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 1-4. Available at: [Link]

-

wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

-

Thomas, S. P., et al. (2014). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ, 1(Pt 5), 341-350. Available at: [Link]

-

Torset, M., et al. (2013). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 9, 2422-2427. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.iucr.org [journals.iucr.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. paper.researchbib.com [paper.researchbib.com]

- 17. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a halogenated quinolone derivative, a class of compounds recognized for their broad spectrum of biological activities.[1][2] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this specific molecule, drawing upon established knowledge of similar quinolone structures.[3][4][5] It further outlines detailed, field-proven methodologies for experimentally determining these critical parameters, offering a self-validating framework for researchers.

Introduction: The Significance of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is critically dependent on its molecular characteristics. Solubility directly influences bioavailability and the feasibility of different administration routes, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could lead to loss of potency or the formation of toxic byproducts.[3] For this compound, the presence of two chlorine atoms on the quinolone core, a methyl ester group, and the 4-oxo-1,4-dihydroquinoline scaffold all contribute to its unique physicochemical profile.[2][6] This guide will delve into the anticipated behavior of this molecule and provide the experimental means to quantify it.

Predicted Solubility Profile: A Theoretical Framework

Based on the general principles of solubility for organic compounds and data on related quinolone derivatives, we can establish a foundational understanding of the solubility of this compound.

The quinolone core, with its capacity for hydrogen bonding and ionization, suggests some degree of aqueous solubility.[3][5] However, the presence of the dichloro substitutions and the methyl ester group introduces significant lipophilicity, which is expected to limit its solubility in aqueous media. Quinolone derivatives generally exhibit low solubility in water but show enhanced solubility in organic solvents, particularly polar aprotic solvents.[3][5]

Proposed Experimental Determination of Solubility

To quantitatively assess the solubility, a systematic approach using various solvents is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of the target compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a fixed volume (e.g., 1 mL) of each test solvent.

-

Solvent Selection: A range of solvents with varying polarities should be tested. A suggested panel is provided in the table below.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Table 1: Proposed Solvents for Solubility Screening

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aqueous Buffers | pH 2.0 (0.01 N HCl) | Low | Potential for protonation of the quinolone nitrogen. |

| pH 7.4 (Phosphate Buffer) | Very Low | Represents physiological pH. | |

| pH 9.0 (Borate Buffer) | Low | Potential for deprotonation. | |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding.[3][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. | |

| Acetonitrile | Moderate | Good general solvent for organic molecules. | |

| Non-Polar | Dichloromethane | Moderate to Low | "Like dissolves like" principle. |

| Hexanes | Very Low | Mismatch in polarity. |

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is crucial for identifying optimal storage conditions and predicting its degradation pathways. Forced degradation studies, where the compound is exposed to stress conditions, are essential for this purpose.[7][8][9]

Key Stress Conditions for Forced Degradation

The stability of the compound should be evaluated under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.

Forced Degradation Experimental Design

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition Application:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60°C.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature. Quinolones can be susceptible to alkaline hydrolysis.[7][10]

-

Neutral Hydrolysis: Dilute the stock solution with water and heat at 60°C.

-

Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide and keep at room temperature.

-

Photostability: Expose the solution and solid compound to light as per ICH Q1B guidelines. Fluoroquinolones are known to be photosensitive.[4]

-

Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 80°C).

-

-

Time Point Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify and characterize any degradation products.

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis of the Methyl Ester: Under both acidic and basic conditions, the methyl ester at the C-2 position is susceptible to hydrolysis, yielding the corresponding carboxylic acid.

-

Decarboxylation: Following hydrolysis, the resulting carboxylic acid may undergo decarboxylation, particularly under thermal stress.

-

Ring Opening: Extreme pH conditions could potentially lead to the opening of the quinolone ring system.

-

Photodegradation: The quinolone nucleus is a known chromophore, and photolytic stress may induce complex degradation pathways, potentially involving dehalogenation or other rearrangements.[4]

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagents and Conditions | Potential Degradation Products | Rationale for Condition |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | Carboxylic acid derivative | Simulates acidic environments (e.g., stomach). |

| Basic Hydrolysis | 0.1 N NaOH, Room Temp | Carboxylic acid derivative, ring-opened products | Quinolones can be labile in basic media.[7][10] |

| Oxidative | 3% H₂O₂, Room Temp | N-oxides, hydroxylated species | Simulates oxidative stress. |

| Photolytic | ICH Q1B compliant light source | Dehalogenated products, complex rearrangements | Quinolone core is photosensitive.[4] |

| Thermal | 80°C (solid state) | Decarboxylated product (if ester is hydrolyzed) | Assesses stability during storage and transport. |

Conclusion and Future Directions

While specific experimental data for this compound is not extensively available in public literature, this guide provides a robust framework for its systematic evaluation. By applying the detailed protocols for solubility and stability testing, researchers can generate the critical data necessary for advancing this compound through the drug development pipeline. The insights gained from these studies will be instrumental in formulating a safe, stable, and efficacious drug product. It is recommended that all degradation products be structurally characterized using techniques such as NMR and high-resolution mass spectrometry to fully understand the stability profile of the molecule.

References

- Al-Hadiya, B. H., Khady, A. A., & Gazy, A. A. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54.

- Scilit. (2018).

- ScienceOpen. (n.d.).

- Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.

- Chen, M., Wen, F., Wang, H., Zheng, N., & Wang, J. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(7), 1147–1154.

- ResearchGate. (2024). Chemical structure of 4-quinolone (1).

- Park, H. R., Kim, T. H., & Bark, K. M. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry, 37(6), 443-460.

- Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.

- ResearchGate. (n.d.). (PDF)

- RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.

- Synblock. (n.d.).

- Google Patents. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.

- University of Calgary. (2023). Solubility of Organic Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Physicochemical properties of quinolone antibiotics in various environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 1065074-55-6 | this compound - Synblock [synblock.com]

- 7. revistas.usp.br [revistas.usp.br]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

Biological Activity Screening of Novel Quinoline Derivatives

An In-depth Technical Guide:

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The term 'scaffold' in medicinal chemistry refers to the core structure of a bioactive molecule, a framework upon which various functional groups can be built to optimize biological activity, selectivity, and pharmacokinetic properties.[1][2] The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold".[3] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[4][5][6]

Quinoline and its derivatives are integral to numerous approved drugs and have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[7][8] Their versatility arises from the rigid, planar structure which can interact with various biological targets, and the nitrogen atom which can participate in crucial hydrogen bonding with enzymes.[9] The synthetic tractability of the quinoline ring allows for extensive structural modifications, making it an ideal starting point for the development of novel therapeutic agents.[4][10] This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of newly synthesized quinoline derivatives, guiding researchers from initial high-throughput screening to preliminary preclinical profiling.

A Strategic Framework: The Tiered Screening Cascade

A successful drug discovery campaign relies on a logical, multi-tiered screening approach to efficiently identify promising compounds from a large library while minimizing resource expenditure. This "screening cascade" filters compounds through progressively more specific and complex assays. The rationale is to first "cast a wide net" with a high-throughput primary screen to identify general bioactivity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action, spectrum of activity, and drug-like properties.

Caption: A generalized workflow for screening novel quinoline derivatives.

Part 1: Primary Screening - High-Throughput Cytotoxicity Assessment

The initial step for a library of novel quinoline derivatives, particularly those designed with anticancer potential, is a broad cytotoxicity screen.[11] This allows for the rapid identification of compounds that affect cell viability and proliferation. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[12][13]

Protocol: MTT Assay for General Cytotoxicity

Principle: This assay quantitatively measures cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[14][15] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells.[13][14]

Materials:

-

Novel quinoline derivatives (dissolved in DMSO, stock concentration 10 mM)

-

Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light.[12]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (DMSO equivalent to the highest concentration used) and "untreated control".

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[16]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm or 590 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value. Compounds with low micromolar or nanomolar IC₅₀ values are considered "hits" for further investigation.

Part 2: Secondary Screening - Elucidating the Spectrum of Activity

Hits from the primary screen are advanced to secondary assays to confirm their activity and begin to understand their biological function. Given the known pharmacology of quinolines, two logical and high-value paths are antimicrobial and anticancer mechanism-of-action studies.[7][17]

A. Antimicrobial Activity Screening

Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[18][19] The agar well diffusion method is a standard, straightforward, and visually interpretable technique for initial antimicrobial screening.[20][21]

Protocol: Agar Well Diffusion Assay

Principle: This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.[20][22]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Positive control (e.g., Ciprofloxacin solution)

-

Negative control (e.g., DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.[22]

-

Well Creation: Aseptically punch wells into the agar using a sterile cork borer.[20]

-

Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test quinoline derivative solution (at a set concentration) into a well. Load the positive and negative controls into separate wells on the same plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[23]

-

Zone Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.

B. Anticancer Mechanism of Action: Kinase Inhibition

A primary mechanism by which quinoline derivatives exert anticancer effects is through the inhibition of protein kinases, which are critical enzymes in signaling pathways that drive cancer cell growth and proliferation.[24][25][26] Many quinolines function as ATP-competitive inhibitors, binding to the ATP pocket of kinases like Src, Pim-1, and receptor tyrosine kinases (EGFR, VEGFR).[24][27]

Caption: Quinoline derivatives often inhibit key kinases in oncogenic pathways.

Protocol: General Kinase Inhibition Assay (Luminescent)

Principle: Modern kinase assays are often performed in a high-throughput format using luminescence. A common format measures the amount of ATP remaining after a kinase reaction. The kinase uses ATP to phosphorylate its substrate; therefore, high kinase activity results in low ATP levels. A potent inhibitor will block ATP consumption, leading to a high ATP level, which is detected as a strong luminescent signal.

Materials:

-

Specific kinase of interest (e.g., recombinant human Src, Pim-1)

-

Kinase-specific substrate (e.g., a peptide)

-

Assay buffer (containing MgCl₂, DTT)

-

ATP solution

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®)

-

Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, and test compounds in the assay buffer.

-

Reaction Setup: To each well of a 384-well plate, add the kinase, the specific substrate, and the test quinoline derivative at various concentrations.

-

Initiate Reaction: Start the enzymatic reaction by adding a defined concentration of ATP.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Luminescence Reading: Incubate for 10 minutes to stabilize the signal, then read the luminescence using a plate-based luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of ATP remaining and thus inversely proportional to kinase activity. Calculate percent inhibition relative to a "no inhibitor" control. Plotting percent inhibition versus compound concentration allows for the determination of an IC₅₀ value.

Part 3: Tertiary Screening - Profiling for Drug-Like Properties

Compounds that demonstrate potent and specific activity in secondary screens ('leads') must be evaluated for their pharmacokinetic properties. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are critical for identifying potential liabilities early, guiding chemical optimization, and predicting in vivo behavior.[28][29]

Key In Vitro ADME Assays:

-

Aqueous Solubility: Determines the solubility of a compound in physiological buffers, which is crucial for absorption. Kinetic and thermodynamic solubility assays are common.[30]

-

Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes. This is typically done by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.[30][31]

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins like albumin. High binding can limit the free fraction of the drug available to act on its target.[30]

-

Cell Permeability (e.g., Caco-2 Assay): Uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to predict intestinal absorption of orally administered drugs.[30]

-

CYP450 Inhibition: Evaluates whether the compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.[30]

Data Presentation and Interpretation

To facilitate comparison and decision-making, quantitative data from screening assays should be summarized in clear, structured tables.

Table 1: Sample Biological Activity Data for Novel Quinoline Derivatives

| Compound ID | Cytotoxicity (MCF-7) IC₅₀ (µM) | Antimicrobial (S. aureus) Zone of Inhibition (mm) | Kinase Inhibition (Src) IC₅₀ (µM) |

| QN-001 | 1.2 | 22 | 0.87 |

| QN-002 | 2.6 | 18 | 1.5 |

| QN-003 | >50 | 0 | >20 |

| QN-004 | 8.5 | 15 | 7.9 |

| Control | Varies | Varies | Varies |

This structured presentation allows researchers to quickly identify compounds with the most promising overall profile—for example, QN-001, which shows potent activity across all three assays.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. benthamscience.com [benthamscience.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. clyte.tech [clyte.tech]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]